molecular formula C16H16O2 B1323938 2-Ethyl-3'-methoxybenzophenone CAS No. 750633-65-9

2-Ethyl-3'-methoxybenzophenone

Cat. No. B1323938
M. Wt: 240.3 g/mol
InChI Key: SGSJZZGKQUWEAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzophenone derivatives like 2-Ethyl-3’-methoxybenzophenone can be achieved through various methods. One common method is the Friedel-Crafts alkylation and acylation reactions . These reactions involve the use of a catalyst, such as aluminum chloride, and an aromatic compound .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3’-methoxybenzophenone consists of a benzophenone core with an ethyl group and a methoxy group attached . The molecular weight of this compound is 240.30 g/mol.


Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions such as the Friedel-Crafts alkylation and acylation reactions . These reactions involve the replacement of a hydrogen atom in the aromatic ring with an alkyl or acyl group .


Physical And Chemical Properties Analysis

2-Ethyl-3’-methoxybenzophenone is a white crystalline powder. It has a melting point of about 60-62°C and a boiling point of about 311°C. Its solubility in water is very low, but it is soluble in various organic solvents, such as ethanol, ether, and benzene.

Scientific Research Applications

Metabolism and Endocrine Disruption

Benzophenone-3, a related compound to 2-Ethyl-3'-methoxybenzophenone, has been studied for its metabolism in liver microsomes and its potential endocrine-disrupting activity. This research revealed new metabolites of Benzophenone-3 and highlighted its estrogenic and anti-androgenic activities, which are pertinent in the field of toxicology and applied pharmacology (Watanabe et al., 2015).

Catalytic Applications

The catalytic properties of molybdenum(VI) complexes with ligands derived from 2-hydroxy-3-methoxybenzaldehyde have been investigated. This study focused on the encapsulation of these complexes in zeolite Y, demonstrating their efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Environmental Monitoring

An advanced method using solid-phase extraction and liquid chromatography-tandem mass spectrometry has been developed for measuring environmental phenols, including 2-hydroxy-4-methoxybenzophenone. This method is significant for environmental monitoring and assessing human exposure to these compounds (Ye et al., 2008).

Water Contamination Analysis

Research has also focused on the determination of 2-hydroxybenzophenone UV absorbers in environmental water samples. This study highlights the presence and impact of these compounds in the aquatic environment, particularly in untreated and treated wastewater (Negreira et al., 2009).

Reproductive Toxicity

A systematic review of human and animal studies has been conducted to explore the reproductive toxicity of benzophenone-3, a compound similar to 2-Ethyl-3'-methoxybenzophenone. This review provides insight into the potential endocrine-disrupting effects of this compound on reproduction (Ghazipura et al., 2017).

Future Directions

Research into benzophenone derivatives like 2-Ethyl-3’-methoxybenzophenone is ongoing. One area of interest is their degradation in the environment. For example, a study has investigated the sonochemical degradation of benzophenone-3, a commonly used UV filter . Such research could provide valuable insights into the environmental persistence of these compounds and inform strategies for their safe use and disposal.

properties

IUPAC Name

(2-ethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-7-4-5-10-15(12)16(17)13-8-6-9-14(11-13)18-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJZZGKQUWEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641476
Record name (2-Ethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3'-methoxybenzophenone

CAS RN

750633-65-9
Record name (2-Ethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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